Trimethylolpropane monostearate
Overview
Description
Trimethylolpropane monostearate is an ester derived from trimethylolpropane and stearic acid. It is widely used in various industrial applications due to its unique properties, such as excellent lubricity, biodegradability, and low toxicity. This compound is particularly valued in the production of biolubricants, cosmetics, and as an additive in polymer formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolpropane monostearate is typically synthesized through an esterification reaction between trimethylolpropane and stearic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under controlled temperature conditions, usually around 60-80°C. The reaction mixture is stirred continuously to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the esterification process is often optimized for higher yields and purity. This involves using a higher molar ratio of stearic acid to trimethylolpropane, typically around 3:1, and employing vacuum distillation to remove water formed during the reaction. The use of continuous reactors and advanced separation techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Trimethylolpropane monostearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to trimethylolpropane and stearic acid.
Oxidation: It can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.
Transesterification: It can react with other alcohols or acids to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, temperature around 50-70°C.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, temperature around 60-80°C.
Transesterification: Alcohols or acids, acid or base catalysts, temperature around 60-80°C.
Major Products Formed:
Hydrolysis: Trimethylolpropane and stearic acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Transesterification: Various esters depending on the reactants used
Scientific Research Applications
Trimethylolpropane monostearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reactant in the synthesis of complex molecules and as a stabilizer in polymer formulations.
Biology: Employed in the formulation of biocompatible lubricants and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Widely used in the production of biolubricants, cosmetics, and as an additive in plastics and coatings
Mechanism of Action
The mechanism of action of trimethylolpropane monostearate primarily involves its ability to reduce friction and wear between surfaces. This is achieved through the formation of a thin lubricating film on the surface, which minimizes direct contact and reduces the coefficient of friction. The molecular structure of this compound allows it to interact with various substrates, enhancing its lubricity and stability under different conditions .
Comparison with Similar Compounds
Trimethylolpropane triacrylate: Used in UV-curable coatings and adhesives.
Trimethylolpropane trioleate: Employed as a biolubricant and plasticizer.
Trimethylolpropane tris(3-mercaptopropionate): Utilized in thiol-epoxy click reactions for polymer synthesis.
Uniqueness: Trimethylolpropane monostearate stands out due to its excellent biodegradability and low toxicity, making it an environmentally friendly alternative to traditional lubricants and additives. Its unique combination of properties, such as high lubricity, stability, and compatibility with various substrates, makes it a versatile compound in multiple applications .
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)butyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h25-26H,3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUNUACWCJJERC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886382 | |
Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60886382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60130-68-9 | |
Record name | 2,2-Bis(hydroxymethyl)butyl octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60130-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060130689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60886382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(hydroxymethyl)butyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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